3h-Imidazo[4,5-c]pyridine 5-oxide
Overview
Description
3h-Imidazo[4,5-c]pyridine 5-oxide is a chemical compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations .
Synthesis Analysis
A series of 3H-imidazo [4,5-b] pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis
The molecular docking and dynamic studies portrayed the potential binding mechanism between the compound and CDK2 . Several key interactions between them were observed, which would be the reason for its potent CDK2 inhibitory and anti-proliferation activities .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Scientific Research Applications
Structural and Vibrational Analysis
Research has delved into the molecular structure and vibrational energy levels of 3H-imidazo[4,5-b]pyridine derivatives using density functional theory (DFT). The study by Lorenc et al. (2008) focuses on the vibrational spectra, X-ray, and molecular structure of these compounds, offering insights into their potential energy distribution and the impact of substitution on their properties (Lorenc et al., 2008).
Synthesis and Chemical Properties
Several studies have focused on the synthesis techniques and chemical properties of 3H-imidazo[4,5-b]pyridine derivatives. For instance, Baladi et al. (2016) explored microwave-assisted C-2 direct alkenylation of these compounds, showcasing a method to achieve fluorescent purine isosteres with large Stokes shifts, indicating their potential in creating materials with specific optical properties (Baladi et al., 2016). Tolkunov et al. (2021) discussed the synthesis of new imidazo[1,5-a]pyrimidine derivatives and their transformation into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions, highlighting a versatile approach for creating structurally diverse compounds (Tolkunov et al., 2021).
Material Sciences and Catalysis
Research into the construction of metal-organic frameworks (MOFs) utilizing 3H-imidazo[4,5-c]pyridine derivatives has shown promise. Chen et al. (2012) synthesized MOFs using T-shaped tripodal ligands derived from 3H-imidazo[4,5-c]pyridine, demonstrating their fluorescent emissions and potential applications in material sciences (Chen et al., 2012).
Corrosion Inhibition
The inhibitory performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion was evaluated by Saady et al. (2021), utilizing a combination of experimental and computational approaches. This study highlights the potential of these compounds in corrosion protection, an important aspect in the field of materials science (Saady et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 3h-Imidazo[4,5-c]pyridine 5-oxide are IKK-ɛ and TBK1 . These targets play a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
This compound interacts with its targets, IKK-ɛ and TBK1, to activate NF-kappaB . This activation is achieved through the process of phosphorylation .
Biochemical Pathways
The activation of NF-kappaB by this compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
The activation of NF-kappaB by this compound results in the modulation of various cellular pathways . This modulation can influence the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Biochemical Analysis
Biochemical Properties
3H-Imidazo[4,5-c]pyridine 5-oxide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to influence the activity of enzymes involved in carbohydrate metabolism, such as cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes . These interactions are essential for regulating cellular processes and maintaining cellular homeostasis. The compound’s ability to modulate enzyme activity highlights its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of GABA A receptors, which are crucial for neurotransmission in the central nervous system . Additionally, it affects the proliferation and survival of cancerous cells by interacting with key signaling pathways involved in cell growth and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It acts as a positive allosteric modulator of GABA A receptors, enhancing their activity . Furthermore, it inhibits the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes, by binding to their active sites . These interactions lead to changes in gene expression and cellular function, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression, indicating its potential for sustained therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, such as liver toxicity and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter metabolite levels, affecting cellular function and homeostasis. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by organic anion transporters and accumulates in specific tissues, such as the liver and brain . Its distribution within the body affects its therapeutic efficacy and potential side effects. Studying the transport and distribution of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is localized in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
5-hydroxyimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-2-1-5-6(3-9)8-4-7-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDRTAHLSKIFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C2C1=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464283 | |
Record name | 3h-imidazo[4,5-c]pyridine 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91184-02-0 | |
Record name | 3h-imidazo[4,5-c]pyridine 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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